molecular formula C17H18N2O B3276639 N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzamide CAS No. 64411-74-1

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzamide

Cat. No.: B3276639
CAS No.: 64411-74-1
M. Wt: 266.34 g/mol
InChI Key: NAFKORXBGRILHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)benzamide is a benzamide derivative featuring a tetrahydroisoquinoline (THIQ) core linked via a methylene group to the benzamide moiety. This article compares its structural and physicochemical properties with similar compounds, emphasizing substituent effects, synthetic routes, and analytical data.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(14-7-2-1-3-8-14)19-12-16-15-9-5-4-6-13(15)10-11-18-16/h1-9,16,18H,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFKORXBGRILHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzamide typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroisoquinoline moiety undergoes oxidation under acidic or neutral conditions. Common reagents include:

  • Potassium permanganate (KMnO₄)

  • Chromium trioxide (CrO₃)

These reactions typically yield oxidized derivatives such as dihydroisoquinolinones or fully aromatic isoquinoline products. For example, oxidation with CrO₃ in acetic acid produces a ketone intermediate, which can further cyclize under basic conditions.

Reaction ConditionsMajor Products
Acidic (H₂SO₄, 60°C)3,4-Dihydroisoquinolin-1-one derivatives
Neutral (H₂O, RT)Partially oxidized intermediates

Reduction Reactions

The benzamide group can be reduced using:

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium borohydride (NaBH₄)

Reduction converts the amide to a secondary amine, forming N-(tetrahydroisoquinolinylmethyl)benzylamine. LiAlH₄ achieves full reduction in dry ether at 0–5°C, while NaBH₄ requires methanol as a solvent and milder conditions (25°C).

Key data :

  • Yield with LiAlH₄: 82–89%

  • Reaction time: 4–6 hours

Nucleophilic Substitution

The benzamide’s carbonyl group participates in nucleophilic acyl substitution:

With Alkyl Halides

Reacting with methyl iodide (CH₃I) in the presence of pyridine yields N-alkylated products. This proceeds via an intermediate acylium ion .

Example :

python
# Simplified reaction scheme from [3]: Benzamide + R-X → N-alkylated benzamide + HX

With Acyl Chlorides

Using acetyl chloride (CH₃COCl) under anhydrous conditions forms mixed anhydrides, which are intermediates for further functionalization .

N-Alkylation of the Tetrahydroisoquinoline Nitrogen

The secondary amine in the tetrahydroisoquinoline group undergoes alkylation:

  • Reagents : Alkyl halides (e.g., CH₃CH₂Br)

  • Conditions : K₂CO₃ in DMF, 80°C

This reaction modifies the compound’s physicochemical properties, enhancing lipophilicity for pharmacological applications .

Mechanistic insight :

  • Formation of iminium ion intermediate

  • Nucleophilic attack by alkyl halide

  • Deprotonation to yield N-alkylated product

Acid-Base Reactions

The sulfonamide group (if present in analogs) exhibits acidity (pKa ≈ 10–12), enabling salt formation with strong bases like NaOH. This property is exploited in purification processes.

Stability Under Hydrolytic Conditions

The benzamide bond is stable in neutral aqueous solutions but hydrolyzes under:

  • Acidic conditions (HCl, reflux): Forms benzoic acid and tetrahydroisoquinolinylmethylamine

  • Basic conditions (NaOH, 70°C): Forms sodium benzoate and amine byproducts

Photochemical Reactions

UV irradiation (254 nm) induces [4+2] cycloaddition at the tetrahydroisoquinoline’s aromatic ring, producing dimeric compounds. This reaction is solvent-dependent, with acetonitrile giving higher yields than THF .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name / ID Core Structure Substituent Position/Group Molecular Weight (g/mol) Synthesis Yield Key Analytical Data (NMR) Source
Target Compound THIQ + benzamide Benzamide at 1-position (methylene) ~277.32 (estimated) N/A N/A Inferred
28c () THIQ + benzamide Benzamide at 6-position Not specified Not specified δ 7.85 (d, J=8.2 Hz, aromatic protons)
Rip-B () Phenethylamine + benzamide 3,4-Dimethoxyphenyl ethyl group 313.38 80% δ 7.65 (m, aromatic protons)
EN300-16872 () THIQ + sulfonamide Sulfonamide at 1-position 269.37 N/A N/A
N-(4-phenoxyphenyl)-... () THIQ + acetamide Acetamide linker, phenoxyphenyl 358.16 (exact mass) N/A N/A
Key Observations:
  • Substituent Position: The target compound’s benzamide is attached to the THIQ core via a methylene group at the 1-position, whereas 28c () features a benzamide at the 6-position.
  • Core Structure : Unlike Rip-B (), which lacks the THIQ ring, the target compound’s bicyclic core could enhance rigidity and selectivity for biological targets like opioid or adrenergic receptors .
  • Functional Groups : Replacing benzamide with sulfonamide (EN300-16872 , ) increases polarity, likely reducing membrane permeability compared to the target compound . The acetamide linker in ’s analog may offer greater conformational flexibility than the rigid benzamide .

Physicochemical and Analytical Data

  • NMR Shifts :
    • The aromatic protons of 28c (δ 7.85, J=8.2 Hz) suggest a para-substituted benzamide, while Rip-B ’s δ 7.65 (m) indicates ortho/meta substitution on the benzene ring .
    • The target compound’s benzamide protons would likely resonate near δ 7.7–8.0, similar to Rip-B , but with additional THIQ ring protons (δ 2.5–4.0 for methylene and NH groups) .
  • Mass Spectrometry: 28a–28c () show [M+H]+ peaks consistent with their molecular weights, suggesting the target compound would exhibit a similar pattern . The exact mass of N-(4-phenoxyphenyl)-... () is 358.1628, demonstrating precision in analytical characterization .

Stereochemical Considerations

highlights the synthesis of (S)-1-aryl-THIQ derivatives, with enantiomeric excess determined via benzamide derivatives . While the target compound’s stereochemistry is unspecified, THIQ analogs with defined configurations (e.g., S-enantiomers) often exhibit enhanced bioactivity, underscoring the importance of stereochemical control .

Biological Activity

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supplemented with data tables and research findings.

Chemical Structure and Properties

This compound features a tetrahydroisoquinoline moiety linked to a benzamide group. This unique structure contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : It interacts with specific receptors, modulating their activity and leading to various biological responses .
  • Signal Pathway Influence : It can influence signaling pathways related to cell growth and apoptosis .

Biological Activities

Research indicates that this compound exhibits potential in several therapeutic areas:

  • Anticancer Activity : Studies have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties which may aid in treating neurodegenerative disorders .
  • Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against specific pathogens .

Data Table: Biological Activity Summary

Activity TypeEffectReferences
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects neuronal cells from damage
AntimicrobialInhibits growth of bacteria

Case Study 1: Anticancer Efficacy

In a study published in Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 25 µM for breast cancer cells. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway .

Case Study 2: Neuroprotective Effects

A research article highlighted the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The treatment significantly reduced cell death and increased the expression of neuroprotective proteins. This suggests potential therapeutic applications in conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzamide and its derivatives?

  • Methodological Answer : The compound and its derivatives are typically synthesized via alkylation or acylation reactions. For example, N-benzyl derivatives can be prepared by reacting tetrahydroisoquinoline intermediates with benzyl halides or acyl chlorides in solvents like DMSO or DCM. Key steps include cyclization of N-(2-phenylethyl)benzamide precursors and subsequent functionalization with reagents like ethyl chloroformate or acetic anhydride . Purification is achieved via column chromatography, and structural confirmation relies on 1H^1H-NMR (e.g., δ 2.5–4.0 ppm for tetrahydroisoquinoline protons) and mass spectrometry (M+H peaks) .

Q. How is structural characterization performed for tetrahydroisoquinoline-based benzamides?

  • Methodological Answer : Characterization involves:

  • NMR spectroscopy : 1H^1H-NMR identifies coupling patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene groups at δ 3.0–4.0 ppm). 13C^{13}C-NMR confirms carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in the isoquinoline ring .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formulas (e.g., M+H or M+Na adducts) .
  • X-ray crystallography : Used sparingly for absolute stereochemistry determination, as seen in studies reporting bond angles like C8B–N1B–C9B (121.15°) .

Q. What preliminary biological screening methods are used for these compounds?

  • Methodological Answer : Initial screening includes:

  • In vitro receptor binding assays : For orexin-1 (OX1R) or AMPA receptor antagonism, using radioligand displacement (e.g., 3H^3H-SB-674042 for OX1R) .
  • Anticonvulsant activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodent models, with ED50_{50} calculations .
  • Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., IC50_{50} values) .

Advanced Research Questions

Q. How do structural modifications at the 6- and 7-positions of the tetrahydroisoquinoline core affect receptor selectivity?

  • Methodological Answer : Introducing substituents like methoxy or acetamido groups at these positions enhances selectivity for OX1R over OX2R. For example:

  • 6-Acetamido derivatives (e.g., compound 28a ) show higher OX1R affinity (IC50_{50} < 100 nM) due to hydrogen bonding with Glu3.37^{3.37} in the receptor .
  • 7-Methoxy groups improve metabolic stability by reducing CYP450-mediated oxidation. SAR studies involve synthesizing analogs via regioselective alkylation and comparing binding data using nonlinear regression analysis .

Q. What strategies resolve enantiomers of chiral tetrahydroisoquinoline derivatives?

  • Methodological Answer :

  • Chiral chromatography : Use of columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate diastereomers .
  • Optical resolution : Diastereomeric salt formation with (+)-tartaric acid, followed by recrystallization and polarimetry to confirm enantiomeric excess (e.g., ≥99% ee) .
  • Asymmetric synthesis : Catalytic hydrogenation with chiral ligands (e.g., Ru-BINAP) to directly generate enantiopure intermediates .

Q. How can contradictory data in pharmacological studies be addressed?

  • Methodological Answer : Contradictions (e.g., varying IC50_{50} values across studies) are resolved by:

  • Standardizing assay conditions : Uniform cell lines (e.g., CHO-K1/OX1R), buffer pH, and ligand concentrations.
  • Validating purity : Re-analyzing compounds via HPLC (>95% purity) to exclude batch variability .
  • Computational docking : Modeling ligand-receptor interactions (e.g., AutoDock Vina) to rationalize potency differences based on binding poses .

Q. What advanced analytical techniques quantify metabolic stability in vitro?

  • Methodological Answer :

  • Microsomal stability assays : Incubate compounds with liver microsomes (human/rat), then use LC-MS/MS to measure parent compound degradation over time (t1/2_{1/2} calculation) .
  • CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4/5) to assess isoform-specific inhibition (IC50_{50} determination) .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields for Selected Derivatives

Compound IDSubstituentsReaction ConditionsYield (%)Reference
28a 6-Acetamido, 3,4-dimethoxyDMSO, Ac2_2O, rt, 12 h76
30 6,7-Dimethoxy, diethylamino1-Iodoethane, DIPEA, DCM, 40°C82
34 3-Acetamido, 4-methoxyAcetyl bromide, DCM, 0°C → rt51

Table 2 : Biological Activity of Selected Derivatives

Compound IDTarget ReceptorIC50_{50} (nM)In Vivo Efficacy (MES Test ED50_{50}, mg/kg)Reference
28c OX1R89N/A
17a AMPAR22015 (MES)
PD0073527 AMPAR15010 (MES)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.